1H-Imidazole, 1-(1-naphthalenylmethyl)-
Overview
Description
1H-Imidazole, 1-(1-naphthalenylmethyl)- is a compound that belongs to the imidazole family, which is characterized by a five-membered ring containing two nitrogen atoms. This compound is notable for its unique structure, where a naphthalenylmethyl group is attached to the imidazole ring. Imidazoles are known for their diverse biological and chemical properties, making them significant in various fields such as pharmaceuticals, agriculture, and materials science .
Preparation Methods
The synthesis of 1H-Imidazole, 1-(1-naphthalenylmethyl)- can be achieved through several synthetic routes. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Another approach includes the reaction of 1-vinyltetrazole with an organotin compound, which produces imidazole derivatives . Industrial production methods often involve multi-step processes that ensure high yields and purity of the final product.
Chemical Reactions Analysis
1H-Imidazole, 1-(1-naphthalenylmethyl)- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of imidazole N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced imidazole derivatives.
Substitution: Substitution reactions often occur at the nitrogen atoms or the carbon atoms adjacent to the nitrogen.
Scientific Research Applications
1H-Imidazole, 1-(1-naphthalenylmethyl)- has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic reactions.
Industry: Imidazole derivatives are used in the production of dyes, agrochemicals, and as corrosion inhibitors.
Mechanism of Action
The mechanism of action of 1H-Imidazole, 1-(1-naphthalenylmethyl)- involves its interaction with various molecular targets. The nitrogen atoms in the imidazole ring can coordinate with metal ions, which is crucial for its biological activity. For instance, imidazole derivatives can inhibit enzymes by binding to their active sites, thereby blocking their function . Additionally, the compound can interact with DNA and proteins, leading to various biological effects .
Comparison with Similar Compounds
1H-Imidazole, 1-(1-naphthalenylmethyl)- can be compared with other imidazole derivatives such as:
1H-Imidazole, 4,5-diphenyl-: Known for its antitumor potential.
1H-Imidazole, 2-methyl-: Commonly used in the synthesis of pharmaceuticals.
1H-Imidazole, 1-methyl-: Utilized in various organic reactions and as a ligand in coordination chemistry.
The uniqueness of 1H-Imidazole, 1-(1-naphthalenylmethyl)- lies in its naphthalenylmethyl group, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
1-(naphthalen-1-ylmethyl)imidazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2/c1-2-7-14-12(4-1)5-3-6-13(14)10-16-9-8-15-11-16/h1-9,11H,10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMPXKUSIQTTZCJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CN3C=CN=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10343213 | |
Record name | 1H-Imidazole, 1-(1-naphthalenylmethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10343213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
30.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47203786 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
72459-37-1 | |
Record name | 1H-Imidazole, 1-(1-naphthalenylmethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10343213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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